1-Amino-3-(1-phenylethoxy)propan-2-ol 1-Amino-3-(1-phenylethoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1016516-14-5
VCID: VC6421954
InChI: InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3
SMILES: CC(C1=CC=CC=C1)OCC(CN)O
Molecular Formula: C11H17NO2
Molecular Weight: 195.262

1-Amino-3-(1-phenylethoxy)propan-2-ol

CAS No.: 1016516-14-5

Cat. No.: VC6421954

Molecular Formula: C11H17NO2

Molecular Weight: 195.262

* For research use only. Not for human or veterinary use.

1-Amino-3-(1-phenylethoxy)propan-2-ol - 1016516-14-5

Specification

CAS No. 1016516-14-5
Molecular Formula C11H17NO2
Molecular Weight 195.262
IUPAC Name 1-amino-3-(1-phenylethoxy)propan-2-ol
Standard InChI InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3
Standard InChI Key SKGOONNUQSISGC-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)OCC(CN)O

Introduction

Structural Characteristics

Molecular Architecture

1-Amino-3-(1-phenylethoxy)propan-2-ol (C12_{12}H19_{19}NO2_2) features:

  • A central propan-2-ol backbone substituted at positions 1 (amino group) and 3 (1-phenylethoxy ether).

  • A chiral center at C2 of the propanol chain and another at the 1-phenylethoxy substituent, yielding four possible stereoisomers.

  • A hydrophobic phenyl group connected via an ether linkage, influencing solubility and intermolecular interactions .

Table 1: Theoretical Physicochemical Properties

PropertyValueBasis for Estimation
Molecular Weight209.29 g/molCalculated from formula
LogP (Partition Coeff.)1.2–1.8Analogous to and
Water Solubility~50 mg/mL (25°C)Hydrophilic amino-alcohol core
pKa (Amino Group)9.1–9.5Comparison to ethanolamines

Synthetic Pathways

Nucleophilic Substitution Strategies

The compound can theoretically be synthesized via:

  • Epoxide Ring-Opening: Reacting epichlorohydrin with 1-phenylethanolamine under basic conditions (e.g., K2_2CO3_3), analogous to methods used for 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol .

    NH2CH2CH(OH)CH2Cl+PhCH(OH)CH3BaseTarget Compound+HCl\text{NH}_2\text{CH}_2\text{CH(OH)CH}_2\text{Cl} + \text{PhCH(OH)CH}_3 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
  • Reductive Amination: Coupling 3-(1-phenylethoxy)-2-hydroxypropanal with ammonium acetate and NaBH4_4, following protocols for related amino alcohols .

Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature60–80°CHigher rates, risk of racemization
SolventMeCN/EtOH (3:1)Polarity balance for solubility
CatalystLiBr (0.05 eq)Enhanced epoxide activation

Physicochemical Behavior

Stereochemical Considerations

The compound’s two chiral centers (C2 of propanol and C1 of phenylethoxy) create four stereoisomers. Computational models predict:

  • (2R,1'R) and (2S,1'S) enantiomers exhibit greater membrane permeability due to aligned hydrophobic surfaces .

  • (2R,1'S) and (2S,1'R) diastereomers show 30–50% higher aqueous solubility in simulated physiological buffers .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests:

  • Decomposition onset at 185–195°C, primarily via cleavage of the ether bond.

  • Glass transition temperature (Tg_g) ≈ −15°C, indicating amorphous solid-state behavior under standard conditions .

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods yield racemic mixtures; enzymatic resolution or chiral pool strategies require development.

  • Toxicity Profiling: No in vivo data exists; preliminary in vitro assays on analogs show IC50_{50} > 100 μM in hepatocyte models .

  • Material Science Applications: Phenyl-ether derivatives demonstrate glass-forming ability, warranting study in polymer composites .

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